molecular formula C5H6O4 B593597 1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid CAS No. 136503-99-6

1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid

Cat. No.: B593597
CAS No.: 136503-99-6
M. Wt: 134.123
InChI Key: FDKLLWKMYAMLIF-LNLMKGTHSA-N
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Description

1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid is a deuterated derivative of cyclopropane-1,1-dicarboxylic acid. This compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, at the 2, 2, 3, and 3 positions of the cyclopropane ring. The incorporation of deuterium atoms makes this compound useful in various scientific research applications, particularly in studies involving isotopic labeling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid typically involves the deuteration of cyclopropane-1,1-dicarboxylic acid. One common method is to start with cyclopropane-1,1-dicarboxylic acid and subject it to deuterium exchange reactions using deuterated reagents. For example, the compound can be synthesized by reacting cyclopropane-1,1-dicarboxylic acid with deuterated water (D2O) in the presence of a deuterium exchange catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes. These processes typically use deuterated solvents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure efficient incorporation of deuterium atoms into the cyclopropane ring .

Chemical Reactions Analysis

Types of Reactions

1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield dicarboxylic acids, while reduction may produce diols .

Scientific Research Applications

1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid involves its interaction with molecular targets and pathways. The deuterium atoms in the compound can influence reaction kinetics and mechanisms due to the isotope effect. This effect can alter the rate of chemical reactions and provide insights into reaction pathways. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclopropane-1,1-dicarboxylic acid: The non-deuterated analog of 1,1-Cyclopropane-2,2,3,3-D4-dicarboxylic acid.

    Cyclopropane-1,2-dicarboxylic acid: A similar compound with carboxylic acid groups at different positions on the cyclopropane ring.

    Cyclopropane-1,1-dicarboxylic acid cyclic isopropylidene ester: A derivative with an ester functional group

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide distinct advantages in isotopic labeling studies. The deuterium atoms enhance the compound’s stability and allow for precise tracking in various chemical and biological processes .

Properties

IUPAC Name

2,2,3,3-tetradeuteriocyclopropane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6O4/c6-3(7)5(1-2-5)4(8)9/h1-2H2,(H,6,7)(H,8,9)/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKLLWKMYAMLIF-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(C1(C(=O)O)C(=O)O)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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